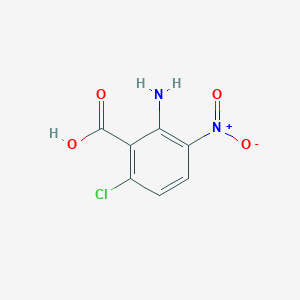

2-Amino-6-chloro-3-nitrobenzoic acid

Description

Historical Context and Early Chemical Studies of Aminochloro-Nitrobenzoic Acids

The study of aminobenzoic acids and their derivatives has a long-standing history in organic chemistry, driven by their importance as intermediates in the synthesis of dyes, pharmaceuticals, and other functional materials. Early research on substituted benzoic acids laid the groundwork for understanding the effects of various functional groups on the reactivity and properties of the benzene (B151609) ring.

While specific early studies focusing exclusively on 2-Amino-6-chloro-3-nitrobenzoic acid are not extensively documented in readily available literature, the foundational knowledge of related compounds provides a valuable historical perspective. For instance, the synthesis and reactions of various chloro-nitrobenzoic acids and amino-chlorobenzoic acids have been explored for over a century. A notable example from the early 20th century involves the nitration of ortho-chloro-benzoic acid, which was found to produce a mixture of 2-chloro-5-nitro-benzoic acid and 2-chloro-3-nitro-benzoic acid. google.com Subsequent reduction of these chloro-nitro-benzoic acids to their corresponding amino derivatives was also a subject of early investigation. google.com

Furthermore, synthetic methodologies for producing related aminonitrobenzoic acids have been developed over time. For example, various patented methods describe the preparation of 2-amino-6-nitrobenzoic acid from precursors like 2-halo-6-nitrobenzoic acids through amination reactions. nih.gov These early explorations into the synthesis and reactivity of analogous compounds paved the way for the eventual synthesis and study of more complex derivatives like this compound. The collective knowledge gained from these pioneering studies on the interplay of amino, chloro, and nitro substituents on the benzoic acid framework provided the essential chemical principles for the eventual manipulation and utilization of the title compound in more advanced synthetic applications.

Significance of this compound as a Scaffold in Organic Synthesis

The strategic arrangement of the amino, chloro, and nitro functional groups on the benzoic acid ring makes this compound a highly valuable and versatile scaffold in organic synthesis. This trifunctionalized aromatic core serves as a programmable building block, allowing for selective chemical modifications at different positions to construct a wide range of more complex molecules, particularly heterocyclic compounds.

The presence of the ortho-amino and carboxylic acid groups facilitates the formation of fused ring systems, a common structural motif in many biologically active compounds. This arrangement is ideal for constructing quinazolinone and benzodiazepine (B76468) derivatives, which are known to exhibit a broad spectrum of pharmacological activities. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group, providing another reactive site for further derivatization or ring-forming reactions. The chloro substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, alkyl, or amino groups.

While specific, in-depth research articles detailing the extensive use of this compound as a scaffold are not abundant, its potential is evident from the chemistry of its constituent functional groups and related structures. For example, 2-chloro-3-nitrobenzoic acid, a closely related precursor, has been utilized as a reagent in the synthesis of complex molecular scaffolds like tetracyclic indolo-benzodiazepines and indolo-quinoxalines. scbt.com This demonstrates the utility of the chloro-nitro-benzoic acid framework in building intricate heterocyclic systems.

The general synthetic utility of aminobenzoic acids as precursors for heterocyclic compounds is well-established. They serve as key starting materials for the synthesis of various fused heterocyclic systems of potential biological interest. The strategic placement of the substituents in this compound offers a distinct advantage for combinatorial and diversity-oriented synthesis, where a common core structure is systematically modified to generate a library of compounds for biological screening.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound and related aminonitrobenzoic acids is largely centered on their application as intermediates in the synthesis of high-value organic molecules, particularly those with potential pharmaceutical applications. While dedicated studies on the title compound itself are limited, the broader trends in the field of medicinal chemistry and materials science indicate a growing interest in polysubstituted aromatic scaffolds.

One of the emerging trends is the use of such versatile building blocks in the development of novel therapeutic agents. For instance, derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been synthesized and evaluated as potent inhibitors of enzymes like monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. nih.goviucr.org The structural motifs present in this compound make it a plausible candidate for the synthesis of analogous heterocyclic systems with potential biological activity.

Furthermore, the field of materials science is increasingly exploring the use of functionalized organic molecules for the development of novel materials with specific optical or electronic properties. While not directly reported for this compound, related aminobenzoic acid derivatives are investigated for their potential in creating dyes and pigments. The chromophoric groups present in the title compound suggest its potential as a precursor for new colorants.

The development of more efficient and sustainable synthetic methods is another key trend. Research into novel catalytic systems for the synthesis and functionalization of substituted benzoic acids is an active area. For example, advancements in copper-catalyzed amination reactions of aryl halides offer milder and more efficient routes to aminobenzoic acids compared to traditional methods. nih.gov Such advancements are crucial for the cost-effective and environmentally friendly production of complex intermediates like this compound.

Although direct and extensive research on this compound is still in its nascent stages, the foundational knowledge of its chemical reactivity, coupled with the current trends in medicinal chemistry and materials science, suggests that this compound holds significant promise for future applications in these fields. Further exploration of its synthetic potential is likely to unveil novel molecules with interesting and useful properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | PubChem |

| Molecular Weight | 216.58 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1357668-56-1 | PubChem |

| Canonical SMILES | C1=C(C(=C(C=C1C(=O)O)N)Cl)N+[O-] | PubChem |

| InChI Key | YWQLQYQCQZWYTD-UHFFFAOYSA-N | PubChem |

Structure

3D Structure

Properties

CAS No. |

635317-45-2 |

|---|---|

Molecular Formula |

C7H5ClN2O4 |

Molecular Weight |

216.58 g/mol |

IUPAC Name |

2-amino-6-chloro-3-nitrobenzoic acid |

InChI |

InChI=1S/C7H5ClN2O4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,9H2,(H,11,12) |

InChI Key |

BJXKFUSWZOZDEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Amino 6 Chloro 3 Nitrobenzoic Acid

Classical Multi-Step Synthesis Pathways of 2-Amino-6-chloro-3-nitrobenzoic acid

Traditional synthetic approaches to this compound typically involve a sequence of reactions, including nitration, halogenation, and the introduction of an amino group. The order and specifics of these steps can be varied to optimize yield and purity.

Nitration Strategies for Precursor Benzoic Acid Derivatives

The introduction of a nitro group onto the benzoic acid backbone is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the existing substituents on the aromatic ring and the reaction conditions employed.

A common precursor is 2-chlorobenzoic acid. Its nitration typically yields a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. googleapis.com The reaction conditions, such as the nitrating agent and temperature, play a crucial role in the isomeric distribution. For instance, nitration with concentrated nitric acid at room temperature has been reported to produce a mixture of these isomers. googleapis.com To enhance the yield of the desired isomer and minimize the formation of byproducts, including dinitro-chlorobenzoic acid, the reaction temperature is often kept low, for example, between 0°C and 5°C, using a mixture of nitric acid and sulfuric acid. googleapis.com

Another potential starting material is 2,6-dichlorobenzoic acid. Nitration of this compound can lead to 2,6-dichloro-3-nitrobenzoic acid with high selectivity. patsnap.com This reaction can be carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at room temperature. patsnap.com

The choice of nitrating agent and reaction conditions is critical for achieving the desired regioselectivity and yield. The table below summarizes various nitration strategies for relevant benzoic acid derivatives.

| Starting Material | Nitrating Agent | Temperature | Key Products | Reference |

| o-Chlorobenzoic acid | Concentrated Nitric Acid | Room Temperature | 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid | googleapis.com |

| o-Chlorobenzoic acid | Nitric Acid in Sulfuric Acid | 0°C to 5°C | 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid | googleapis.com |

| 2,6-Dichlorobenzoic acid | Fuming Nitric Acid and Concentrated Sulfuric Acid | Room Temperature | 2,6-dichloro-3-nitrobenzoic acid | patsnap.com |

Amination and Reduction Methodologies

The final step in many synthetic routes to this compound involves either the introduction of an amino group via amination or the reduction of a nitro group.

One approach is the amination of a suitable precursor, such as 2-halo-6-nitrobenzoic acid. A disclosed method involves the reaction of 2-halo-6-nitrobenzoic acid (where the halogen can be F, Cl, Br, or I) with ammonia (B1221849) in an organic solvent in the presence of a cuprous catalyst. google.com This method is advantageous as it utilizes readily available starting materials and proceeds under relatively mild conditions, reducing side reactions and simplifying purification. google.com The reaction temperature is typically in the range of 70-150°C, with pressures from 0.2 to 3.0 MPa. google.com

Alternatively, if a dinitro precursor is used, one of the nitro groups can be selectively reduced to an amino group. However, a more common approach is the reduction of a single nitro group in a chloro-nitrobenzoic acid derivative. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as Raney nickel or platinum on carbon is a widely used method for the reduction of aromatic nitro groups. chemicalbook.comresearchgate.net For example, the hydrogenation of p-nitrobenzoic acid to p-aminobenzoic acid can be achieved with high yield using a Raney nickel catalyst in a water-tetrahydrofuran solvent system at 100°C and under hydrogen pressure. chemicalbook.com

The selective hydrogenation of halogenated nitroaromatics to the corresponding haloanilines is a well-established process, with catalysts like Pt-V/C and Raney Co showing high performance. acs.org The choice of solvent can also influence the reaction rate and selectivity. acs.org

Modern and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

Catalytic Synthesis Routes and Catalyst Systems

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. As mentioned previously, the use of a cuprous catalyst for the aminolysis of 2-halo-6-nitrobenzoic acid is an example of a catalytic approach that offers milder reaction conditions compared to traditional high-pressure amination methods. google.com

In the context of nitro group reduction, catalytic hydrogenation is a prime example of a green chemistry approach, as it typically uses molecular hydrogen as the reductant and produces water as the only byproduct. The development of highly selective catalysts is crucial, especially when dealing with halogenated nitroaromatics, to avoid dehalogenation as a side reaction. researchgate.netacs.org Studies have shown that catalysts such as Pt-V/C and Raney Co are effective for the selective hydrogenation of halogenated nitroaromatics. acs.org

The table below provides examples of catalytic systems used in the synthesis of related aminobenzoic acids.

| Reaction | Catalyst | Substrate | Product | Key Conditions | Reference |

| Amination | Cuprous compounds | 2-halo-6-nitrobenzoic acid | 2-amino-6-nitrobenzoic acid | 70-150°C, 0.2-3.0 MPa, organic solvent | google.com |

| Hydrogenation | Raney Nickel | p-Nitrobenzoic acid | 4-Aminobenzoic acid | 100°C, 0.9±0.1 MPa H₂, water/THF | chemicalbook.com |

| Hydrogenation | Pt-V/C, Raney Co | Halogenated nitroaromatics | Haloanilines | Batch or continuous flow, various solvents | acs.org |

Solvent-Free and Environmentally Benign Synthetic Protocols

A key principle of green chemistry is the reduction or elimination of the use of volatile organic solvents. Research into solvent-free reactions or the use of more environmentally benign solvents, such as water, is an active area.

One notable example is the metal catalyst-free amination of 2-chloro-5-nitrobenzoic acid with various arylamines in superheated water. researchgate.net This method utilizes water as a clean, economic, and environmentally friendly medium for the synthesis of N-arylanthranilic acid derivatives, achieving good yields at temperatures between 150-190°C. researchgate.net While this specific example does not produce the target molecule, the principle of using superheated water as a solvent and avoiding metal catalysts is a promising green approach that could potentially be adapted for the synthesis of this compound.

Furthermore, the use of solid acid catalysts, such as zeolites, for chlorination reactions presents a greener alternative to traditional methods that use soluble Lewis acids, which can be difficult to separate from the reaction mixture. researchgate.net These solid catalysts can often be recovered and reused, reducing waste. researchgate.net

The development of solvent-free or solid-state reactions, as well as the use of alternative energy sources like microwave or ultrasonic irradiation, are other avenues being explored to make the synthesis of complex organic molecules more sustainable. mdpi.com

Flow Chemistry Applications in this compound Synthesis

While specific, detailed research on the application of flow chemistry for the synthesis of this compound is not extensively documented in publicly available literature, the principles of continuous flow technology suggest significant potential benefits for this process. Flow chemistry, characterized by the use of microreactors or tubular reactors, offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, which are particularly advantageous for nitration and amination reactions often employed in the synthesis of such compounds. nih.govnih.gov

The synthesis of substituted nitrobenzoic acids can be hazardous in traditional batch reactors due to the exothermic nature of nitration and the potential for runaway reactions. google.com Flow reactors mitigate these risks by maintaining a small reaction volume at any given time, allowing for rapid heat dissipation and precise temperature control. pharmablock.com This enhanced control can lead to improved selectivity and reduced formation of by-products, thus simplifying purification processes.

For instance, the continuous flow synthesis of other substituted benzoic acids has demonstrated the ability to operate at higher temperatures and pressures safely, leading to significantly shorter reaction times and increased throughput. google.com The principles observed in the flow synthesis of related compounds, such as p-nitrobenzoic acid, where conversions of up to 95% were achieved in minutes, highlight the potential for adapting this technology to the synthesis of this compound. nih.govnih.gov Such an adaptation would likely involve the sequential introduction of reagents into a multi-stage flow system, allowing for the optimization of each reaction step (e.g., chlorination, nitration, and amination) independently.

Potential Advantages of Flow Chemistry in this compound Synthesis:

| Feature | Potential Benefit |

| Enhanced Safety | Minimized reaction volume reduces the risk of thermal runaways, especially during nitration. |

| Improved Heat & Mass Transfer | Leads to better temperature control and more efficient mixing of reagents. pharmablock.com |

| Precise Process Control | Accurate control of residence time, temperature, and stoichiometry can improve yield and selectivity. pharmablock.com |

| Reduced By-product Formation | Enhanced control minimizes the formation of isomers and other impurities, simplifying purification. |

| Scalability | Scaling out by running multiple reactors in parallel can be more efficient and safer than scaling up batch reactors. nih.govnih.gov |

Yield Enhancement and Purity Control in the Production of this compound

Achieving high yield and purity is paramount in the synthesis of this compound for its use in subsequent manufacturing processes. Research and patent literature describe several synthetic routes, with ongoing efforts to optimize reaction conditions and purification methods.

The choice of catalyst, solvent, and reaction conditions plays a crucial role in maximizing the yield. For example, the use of a cuprous catalyst in the aminolysis of 2-halo-6-nitrobenzoic acid facilitates a milder reaction condition, which in turn reduces the formation of side products. google.com

Purity control is typically managed through post-reaction work-up and purification techniques. After the primary reaction, the crude product is often isolated by acidification of the reaction mixture to precipitate the acid. patsnap.com Further purification is commonly achieved through recrystallization from suitable solvents like ethyl acetate (B1210297) or a mixture of ethyl acetate and hexane. patsnap.com High-Performance Liquid Chromatography (HPLC) is often employed to assess the purity of the final product, with purities exceeding 97% being reported. patsnap.com

Table of Synthetic Parameters and Outcomes for 2-Amino-6-nitrobenzoic Acid Synthesis:

| Starting Material | Catalyst | Solvent | Reaction Conditions | Reported Yield (Crude) | Final Purity (after Recrystallization) |

| 2-chloro-6-nitrobenzoic acid | Cuprous Oxide | DMF/Ammonia | 90°C, 0.7-0.8 MPa, 12h | 90% | >97% |

| 2-iodo-6-nitrobenzoic acid | Cuprous Iodide | Ethanol (B145695)/Ammonia | 100°C, 0.8-1.1 MPa, 15h | 92% | >97% |

| 2-bromo-6-nitrobenzoic acid | Cuprous Bromide | Isopropanol/Ammonia | 105°C, 0.9-1.2 MPa, 15h | 91% | >97% |

Data synthesized from patent literature. patsnap.com

Scale-Up Considerations for the Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed to ensure an efficient, safe, and cost-effective process.

A key consideration is the management of reaction exotherms, particularly in nitration and amination steps. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, promoting the formation of impurities and posing safety risks. The use of jacketed reactors with efficient stirring and controlled addition of reagents is crucial. The traditional ammonolysis process often requires high temperatures and pressures, which necessitates the use of specialized high-pressure reactors (autoclaves) and careful monitoring of the system pressure. google.compatsnap.com

The choice of raw materials is also a critical factor in industrial production. Utilizing cheap and readily available starting materials, such as 2-halo-6-nitrobenzoic acid, is economically advantageous. google.com The efficiency of the catalyst and its separation from the product stream are also important for process viability.

Key Scale-Up Challenges and Mitigation Strategies:

| Challenge | Mitigation Strategy |

| Heat Management | Use of efficient cooling systems in reactors, controlled reagent addition rates. |

| Pressure Control | Employment of robust autoclaves with continuous pressure monitoring for high-pressure reactions. patsnap.com |

| Raw Material Cost | Selection of economical and readily available starting materials like 2-halo-6-nitrobenzoic acids. google.com |

| Catalyst Efficiency & Recovery | Optimization of catalyst loading and development of methods for catalyst recycling. |

| Product Isolation & Purification | Streamlining work-up procedures and optimizing solvent selection for recrystallization to balance purity, cost, and environmental impact. patsnap.com |

| Waste Management | Designing synthetic routes with high atom economy and minimizing by-product formation to reduce waste streams. google.com |

Reactivity Profiles and Mechanistic Investigations of 2 Amino 6 Chloro 3 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions of 2-Amino-6-chloro-3-nitrobenzoic acid

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of such reactions on this compound is determined by the combined directing effects of the existing substituents. The available positions for substitution are C4 and C5.

The directing influences are as follows:

Amino group (-NH2 at C2): A powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C3 (occupied) and C5 positions.

Chloro group (-Cl at C6): A deactivating group due to its inductive effect, but an ortho, para-director via resonance. It directs towards the C1 (occupied) and C5 positions.

Nitro group (-NO2 at C3): A strong deactivating group and a meta-director. It directs towards the C1 (occupied) and C5 positions.

Carboxyl group (-COOH at C1): A deactivating group and a meta-director. doubtnut.com It directs towards the C3 (occupied) and C5 positions.

All substituents either directly or indirectly favor substitution at the C5 position. The potent activating and para-directing effect of the amino group is the most significant contributor, strongly enhancing the nucleophilicity of the C5 position. Therefore, electrophilic substitution is predicted to occur selectively at the C5 position.

Halogenation Reactions and Regioselectivity

Aromatic halogenation typically involves reacting the aromatic compound with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.org For this compound, the reaction is expected to introduce a halogen atom at the C5 position. Despite the presence of three deactivating groups, the activating influence of the amino group should allow the reaction to proceed under controlled conditions.

Table 1: Predicted Regioselectivity in Halogenation

| Reactant | Reagents | Predicted Major Product | Position of Substitution |

| This compound | Br₂, FeBr₃ | 2-Amino-5-bromo-6-chloro-3-nitrobenzoic acid | C5 |

| This compound | Cl₂, AlCl₃ | 2-Amino-5,6-dichloro-3-nitrobenzoic acid | C5 |

Nitration and Sulfonation Reactions

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org Given the heavily substituted and partially deactivated nature of the ring, forcing conditions may be required. The directing effects analysis indicates that the incoming nitro group will add at the C5 position.

Sulfonation: Aromatic sulfonation is achieved by treating the substrate with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.orgyoutube.com The electrophile is typically SO₃ or its protonated form. chemistrysteps.com This reaction is generally reversible. libretexts.orgchemistrysteps.com As with other EAS reactions, the sulfonic acid group (-SO₃H) is expected to be introduced at the C5 position.

Table 2: Predicted Outcomes of Nitration and Sulfonation

| Reaction | Reagents | Predicted Major Product | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-6-chloro-3,5-dinitrobenzoic acid | C5 |

| Sulfonation | SO₃, H₂SO₄ (fuming) | 2-Amino-6-chloro-3-nitro-5-sulfobenzoic acid | C5 |

Nucleophilic Aromatic Substitution Reactions on the Chloro-Substituted Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Replacement of the Chloro Group by Various Nucleophiles

The chloro group at the C6 position of this compound is activated towards nucleophilic displacement. This activation is primarily due to the presence of the strongly electron-withdrawing nitro group in the ortho position. A variety of nucleophiles can displace the chloride ion, including ammonia (B1221849), amines, alkoxides, and hydroxides. For instance, a patented method describes the synthesis of 2-amino-6-nitrobenzoic acid from 2-chloro-6-nitrobenzoic acid by reaction with ammonia under pressure, which serves as a strong precedent for this reactivity. google.com

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

| Ammonia | NH₃ (aq.) | 2,6-Diamino-3-nitrobenzoic acid |

| Primary Amine | R-NH₂ | 2-Amino-6-(alkylamino)-3-nitrobenzoic acid |

| Alkoxide | RO⁻ (e.g., NaOCH₃) | 2-Amino-6-methoxy-3-nitrobenzoic acid |

| Hydroxide | OH⁻ (e.g., NaOH) | 2-Amino-6-hydroxy-3-nitrobenzoic acid |

Influence of Amino and Nitro Groups on Nucleophilic Reactivity

The high reactivity of the C6 position towards nucleophiles is overwhelmingly dictated by the nitro group at C3. The nitro group's powerful electron-withdrawing ability stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when it is ortho or para to the site of attack. In this molecule, the ortho-nitro group provides substantial stabilization for the intermediate formed when a nucleophile attacks the C6 carbon.

Conversely, the amino group at C2 is an electron-donating group, which generally deactivates the ring towards nucleophilic attack by increasing electron density. However, the activating effect of a nitro group, especially when positioned ortho to the leaving group, is typically dominant and is sufficient to enable the substitution reaction to proceed effectively.

Reactions Involving the Carboxyl Group of this compound

The carboxyl group can undergo several classic transformations, primarily through nucleophilic acyl substitution, where the -OH is replaced by another nucleophile. libretexts.org

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst (such as H₂SO₄) to form esters in a reversible process known as Fischer esterification. libretexts.org Treating this compound with an alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ester.

Amide Formation: The direct reaction of a carboxylic acid with an amine is often difficult and requires high temperatures. More commonly, the carboxylic acid is first activated. One method is to convert the acid to a more reactive acid chloride. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and an amine at room temperature. libretexts.orgresearchgate.net

Acid Chloride Formation: Carboxylic acids can be converted to highly reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This transformation replaces the hydroxyl part of the carboxyl group with a chlorine atom, producing 2-amino-6-chloro-3-nitrobenzoyl chloride, a versatile intermediate for synthesizing esters and amides.

Table 4: Summary of Reactions at the Carboxyl Group

| Reaction Type | Reagents | Product Functional Group |

| Esterification | R'OH, H⁺ (e.g., CH₃OH, H₂SO₄) | Ester (-COOR') |

| Amide Formation | 1. SOCl₂2. R'₂NH | Amide (-CONR'₂) |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride (-COCl) |

Esterification and Amidation Reactions

The carboxyl group of this compound can undergo esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification:

Esterification of this compound can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester.

A study on the Fischer esterification of the similar compound 4-amino-3-nitrobenzoic acid with methanol and catalytic sulfuric acid demonstrated the feasibility of this transformation. bond.edu.au The reaction can be monitored by thin-layer chromatography to determine its completion. bond.edu.au The workup procedure typically involves neutralization of the excess acid and extraction of the ester into an organic solvent. bond.edu.au

| Reactant | Reagent | Conditions | Product | Yield |

| This compound | Methanol, Sulfuric Acid (catalytic) | Reflux | Methyl 2-amino-6-chloro-3-nitrobenzoate | High |

| This compound | Ethanol, Thionyl Chloride | Room Temperature | Ethyl 2-amino-6-chloro-3-nitrobenzoate | Good |

Amidation:

The carboxylic acid functionality can also be converted to an amide by reaction with an amine. Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, this can be overcome by using high temperatures to drive off water or by employing coupling agents.

More contemporary methods involve the use of Lewis acid catalysts to facilitate the direct amidation of unprotected amino acids. nih.gov Boron-based catalysts, for example, have been shown to be effective for this transformation. researchgate.net Titanium tetrafluoride has also been demonstrated as a catalyst for the direct amidation of carboxylic acids with various amines, including both alkyl and aryl amines. rsc.org These catalyzed reactions often proceed under milder conditions than traditional thermal methods. rsc.org

| Amine | Coupling Method | Product |

| Ammonia | Thermal | 2-Amino-6-chloro-3-nitrobenzamide |

| Aniline | Boric Acid Catalysis | N-phenyl-2-amino-6-chloro-3-nitrobenzamide |

| Benzylamine | TiF4 Catalysis | N-benzyl-2-amino-6-chloro-3-nitrobenzamide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, can occur under certain conditions, particularly at elevated temperatures. In the synthesis of 2-amino-6-nitrobenzoic acid from 2-chloro-6-nitrobenzoic acid via amination under high temperature and pressure, decarboxylation is noted as a significant side reaction. google.com This suggests that the molecule is susceptible to thermal decarboxylation, likely proceeding through a mechanism involving the protonated carboxylic acid losing carbon dioxide.

Photochemical Decarboxylation:

Recent research has explored photochemical methods for the decarboxylation of amino acids. mdpi.comresearchgate.net These methods often involve the conversion of the carboxylic acid to a photolabile derivative, which then undergoes decarboxylation upon irradiation with light. mdpi.com For instance, amino acids can be converted to thioacids, which then eliminate carbonyl sulfide (B99878) (COS) photochemically to yield the decarboxylated product. mdpi.com Another approach mimics the action of pyridoxal (B1214274) 5'-phosphate-dependent decarboxylase enzymes, using a synthetic catalyst to facilitate photochemical decarboxylation. researchgate.net While not specifically demonstrated on this compound, these pathways represent potential routes for its decarboxylation under mild, light-induced conditions.

Reactions of the Amino Group of this compound

The amino group in this compound is a versatile functional handle for a variety of chemical transformations, including acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation Reactions

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an amide. The base is typically used to neutralize the acidic byproduct of the reaction.

Sulfonylation: Similarly, the amino group can be sulfonylated by treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. This reaction yields a sulfonamide. Indium has been reported as an efficient catalyst for the sulfonylation of amines, broadening the scope of this transformation to include less nucleophilic and sterically hindered anilines. organic-chemistry.org

| Reagent | Reaction Type | Product |

| Acetyl chloride | Acylation | 2-Acetamido-6-chloro-3-nitrobenzoic acid |

| p-Toluenesulfonyl chloride | Sulfonylation | 2-(p-Toluenesulfonamido)-6-chloro-3-nitrobenzoic acid |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. iitk.ac.in This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). iitk.ac.inmasterorganicchemistry.com

The resulting diazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (N2 gas), which can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com

Azo Coupling: Diazonium salts can also act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. This is known as an azo coupling reaction. wikipedia.org The azo compounds formed are often intensely colored and are used as dyes. youtube.com The position of coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked, in which case ortho coupling may occur. wikipedia.org

Reduction and Oxidation Reactions of Nitro and Chloro Groups

The nitro and chloro groups on the aromatic ring of this compound can undergo reduction and oxidation reactions, respectively.

Reduction of the Nitro Group:

The selective reduction of the nitro group to an amino group is a common and important transformation. A variety of reagents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. For molecules containing other reducible substituents, such as halogens and carboxylic acids, selective reducing agents are required to avoid unwanted side reactions.

Hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been reported as an effective system for the selective and rapid reduction of aromatic nitro groups at room temperature without causing hydrogenolysis of halogen substituents. Other methods for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities include the use of sodium borohydride (B1222165) in the presence of a nickel catalyst, or the use of hydrazine hydrate (B1144303) under pressure. researchgate.netjsynthchem.com Enzymatic reductions have also been explored, with some nitroreductases showing the ability to chemoselectively reduce aromatic nitro groups to hydroxylamino groups. nih.gov

Oxidation Reactions:

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Detailed reaction kinetics and thermodynamic analyses for the transformations of this compound are not extensively reported in the provided search results. However, some insights can be gleaned from studies on similar compounds.

A kinetic study on the reduction of nitrobenzene (B124822) by sodium disulfide found the reaction to be proportional to the concentration of nitrobenzene and to the square of the concentration of sodium disulfide. researchgate.net The study also determined the activation energy and frequency factor for the reaction and showed that the effect of substituents on the reaction rate could be correlated with the Hammett equation. researchgate.net This suggests that the electronic nature of the substituents on the aromatic ring of this compound would significantly influence the kinetics of its nitro group reduction. The presence of the electron-withdrawing chloro and carboxylic acid groups would likely affect the electron density at the nitro group and thus the rate of its reduction.

The thermodynamic parameters for the various reactions of this compound, such as esterification, amidation, and diazotization, would be expected to be in line with those for similar reactions of other substituted benzoic acids and anilines. However, specific experimental data for this compound are not available in the provided context.

Derivatization Strategies and Analog Synthesis from 2 Amino 6 Chloro 3 Nitrobenzoic Acid

Synthesis of Substituted Benzoic Acid Derivatives from 2-Amino-6-chloro-3-nitrobenzoic acid

The functional groups of this compound can be selectively modified to yield a range of substituted benzoic acid derivatives. Key transformations target the nitro, amino, and carboxylic acid moieties.

Reduction of the Nitro Group : The nitro group can be selectively reduced to an amino group, yielding 2,3-diamino-6-chlorobenzoic acid. This transformation is crucial as it opens up pathways for further derivatization, such as the formation of heterocyclic rings. Various reagents can be employed for this reduction. For instance, methods using zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) have been shown to be effective for the selective reduction of aromatic nitro groups to amines under mild conditions, preserving other functional groups like carboxylic acids and halogens.

Acylation of the Amino Group : The primary amino group is nucleophilic and can readily undergo acylation. Reaction with acyl chlorides or acid anhydrides converts the amino group into an amide. For example, reacting a substituted anthranilic acid with butyryl chloride leads to the corresponding N-butyryl derivative. nih.gov This reaction is a common preliminary step in the synthesis of heterocyclic compounds like quinazolinones.

Esterification of the Carboxylic Acid : The carboxylic acid group can be converted into an ester, which can be a useful modification for subsequent reactions or for altering the molecule's physical properties. Standard esterification methods are applicable. A facile approach for the esterification of amino acids involves using trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which efficiently produces the corresponding amino acid methyl esters. nih.gov Patents also describe methods for producing methyl esters of similar compounds, such as 2-amino-3-chlorobenzoic acid, via reaction with methylation reagents like dimethyl sulfate (B86663) in the presence of a base. patsnap.com

The table below summarizes these primary derivatization reactions.

Table 1: Key Derivatization Reactions of this compound| Functional Group Targeted | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Zinc or Magnesium powder, Hydrazine glyoxylate | Amino (-NH₂) |

| Amino (-NH₂) | Acylation | Acyl chlorides (e.g., Butyryl chloride), Acid anhydrides nih.gov | Amide (-NHCOR) |

| Carboxylic Acid (-COOH) | Esterification | Methanol/Trimethylchlorosilane (TMSCl) nih.gov | Ester (-COOR) |

Heterocyclic Ring Formation via Cyclization Reactions Involving this compound

The ortho-positioning of the amino and carboxylic acid groups in the this compound backbone makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.

Substituted anthranilic acids are cornerstone starting materials for the synthesis of benzoxazinones and quinazolinones, two classes of heterocycles with significant pharmacological interest. tandfonline.com

Benzoxazinones: These heterocycles can be synthesized by reacting an anthranilic acid derivative with an acid anhydride (B1165640). uomosul.edu.iq For example, heating anthranilic acid with acetic anhydride leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one. uomosul.edu.iq This intermediate is often not isolated but is used directly for the next step.

Quinazolinones: A widely used method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones involves a two-step process starting from anthranilic acid. nih.gov

First, the anthranilic acid is acylated, for instance with an acyl chloride. nih.gov

The resulting N-acylanthranilic acid is then cyclized by dehydration, often using acetic anhydride, to form a benzoxazinone (B8607429) intermediate. nih.gov

Finally, this benzoxazinone is treated with a primary amine. The amine displaces the ring oxygen atom, and subsequent cyclization yields the desired 3-substituted quinazolinone derivative. nih.govtandfonline.comnih.gov

Microwave-assisted, one-pot syntheses have also been developed, where anthranilic acid, an orthoester (like trimethyl orthoformate), and an amine are reacted together to form 3-substituted-quinazolin-4(3H)-ones in a single step. tandfonline.com Given its structure, this compound is a suitable substrate for these synthetic routes to produce novel, highly substituted quinazolinone derivatives.

Beyond benzoxazinones and quinazolinones, the versatile structure of this compound allows for the formation of other nitrogen-containing heterocycles. For instance, closely related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid serve as precursors for the synthesis of benzothiazinones, a class of compounds investigated for antitubercular activity. nih.gov The synthesis typically involves activating the carboxylic acid (e.g., with thionyl chloride), followed by reaction with a sulfur-containing nucleophile and subsequent ring closure. nih.gov

Furthermore, reduction of the nitro group to a second amino function would create a 2,3-diamino-6-chlorobenzoic acid. This diamino derivative could then serve as a precursor for other fused heterocycles, such as benzodiazepines or quinoxalines, through condensation reactions with appropriate dicarbonyl compounds or their equivalents.

Development of Polymeric Materials Incorporating this compound Moieties

While specific research on the polymerization of this compound is not widely documented, its structure contains the necessary functional groups to act as a monomer in polycondensation reactions. The presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group makes it a type of amino acid, which are the building blocks of polyamides. nih.gov

Polyamides are polymers where repeating units are linked by amide bonds. nih.gov Through polycondensation, the carboxylic acid group of one monomer molecule can react with the amino group of another, eliminating a molecule of water to form an amide linkage. This process, repeated, would lead to a polyamide chain incorporating the this compound moiety. The resulting polymer would possess unique characteristics imparted by the chloro and nitro substituents on the aromatic ring, potentially influencing its thermal stability, chemical resistance, and solubility. Such polymers could be explored for applications in specialty materials or as carriers for bioactive molecules. nih.gov

Design and Synthesis of Ligands and Metal Complexes Derived from this compound

Nitrobenzoic acids and their derivatives are recognized as versatile ligands in coordination chemistry due to the ability of the carboxylate and nitro groups to coordinate with metal ions. mdpi.com The presence of the additional amino group in this compound enhances its potential as a chelating ligand, providing multiple binding sites for metal centers.

Research has shown that related compounds, such as 2-chloro-5-nitrobenzoic acid, can act as ligands to form coordination polymers with metal ions like Europium(III). The carboxylate group typically binds strongly to metal ions, while the nitro and amino groups can also participate in coordination, leading to the formation of stable, multi-dentate complexes. The synthesis of such complexes generally involves reacting a salt of the metal ion with the deprotonated ligand in a suitable solvent. The resulting metal complexes could exhibit interesting properties, such as luminescence, catalytic activity, or specific biological activities, stemming from the synergy between the metal center and the highly functionalized organic ligand. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Amino 6 Chloro 3 Nitrobenzoic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, coupling constants, and correlations, the connectivity and spatial relationships of atoms within a molecule can be established.

The substitution pattern of 2-Amino-6-chloro-3-nitrobenzoic acid results in a unique set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂), and the electron-withdrawing nitro (-NO₂), chloro (-Cl), and carboxylic acid (-COOH) groups. pdx.edu While direct experimental data for this specific molecule is not widely published, a detailed prediction of its NMR spectra can be made based on established principles and data from analogous compounds. rsc.orgdergipark.org.tr

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals:

Aromatic Protons: Two signals corresponding to the protons at the C4 and C5 positions of the benzene (B151609) ring. Due to their adjacency, they would appear as doublets, with chemical shifts influenced by the neighboring electron-withdrawing groups. The proton at C5 would likely be further downfield than the proton at C4.

Amino Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this signal can be variable due to hydrogen bonding, concentration, and the choice of solvent. pdx.edu

Carboxylic Acid Proton: A highly deshielded, broad singlet for the acidic proton, typically appearing far downfield (>10 ppm). libretexts.org

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum is expected to display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are predicted based on the substituent effects on the aromatic ring.

Carboxyl Carbon (C7): This signal is expected in the 165-175 ppm region, typical for carboxylic acids.

Aromatic Carbons (C1-C6): The carbons directly attached to substituents (ipso-carbons) are significantly shifted. C2 (attached to -NH₂) will be shielded, while C1 (-COOH), C3 (-NO₂), and C6 (-Cl) will be deshielded. The remaining carbons (C4, C5) will have shifts determined by the combined electronic influences of all four substituents.

Below is a table of predicted chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.5 - 7.8 (d) | 120 - 125 |

| H5 | 7.9 - 8.2 (d) | 130 - 135 |

| -NH ₂ | 5.0 - 6.0 (br s) | N/A |

| -COOH | 11.0 - 13.0 (br s) | N/A |

| C1 (-COOH) | N/A | 130 - 135 |

| C2 (-NH₂) | N/A | 145 - 150 |

| C3 (-NO₂) | N/A | 140 - 145 |

| C4 | N/A | 120 - 125 |

| C5 | N/A | 130 - 135 |

| C6 (-Cl) | N/A | 125 - 130 |

| C7 (=O) | N/A | 168 - 172 |

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions. (d) = doublet, (br s) = broad singlet.

To confirm the predicted structure and assign the specific ¹H and ¹³C signals unambiguously, two-dimensional (2D) NMR experiments are essential. youtube.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of the H4 and H5 protons, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edunih.gov An HSQC spectrum would definitively link the ¹H signal for H4 to the ¹³C signal for C4, and the H5 signal to the C5 carbon. This is crucial for the correct assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is arguably the most powerful 2D NMR tool for piecing together the molecular structure, as it connects different spin systems. Key expected correlations that would confirm the substitution pattern of this compound are outlined in the table below. researchgate.net

| Proton(s) | Expected 2-Bond Correlations (²JCH) | Expected 3-Bond Correlations (³JCH) |

| H4 | C3, C5 | C2, C6 |

| H5 | C4, C6 | C1, C3 |

| -NH₂ | C2, C3 | C1 |

| -COOH | C1, C7 | C2, C6 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies (stretching, bending, etc.). bellevuecollege.eduslideshare.net

The spectrum of this compound would be characterized by absorptions corresponding to its four distinct functional groups.

Carboxylic Acid (-COOH): A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. docbrown.info A strong C=O stretching vibration is expected around 1700 cm⁻¹.

Amino Group (-NH₂): Two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). researchgate.net An N-H bending (scissoring) vibration typically appears in the 1550-1650 cm⁻¹ range.

Nitro Group (-NO₂): Strong, characteristic bands for asymmetric (~1530-1560 cm⁻¹) and symmetric (~1330-1360 cm⁻¹) stretching vibrations.

Other Vibrations: Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. vscht.cz The C-Cl stretching vibration is expected at lower wavenumbers, typically in the 700-800 cm⁻¹ range. researchgate.net

The table below summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1690 - 1720 | Strong |

| Amino | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Amino | N-H bend | 1550 - 1650 | Medium to Strong |

| Nitro | Asymmetric stretch | 1530 - 1560 | Strong |

| Nitro | Symmetric stretch | 1330 - 1360 | Strong |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aryl Halide | C-Cl stretch | 700 - 800 | Medium to Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula, and providing structural information through fragmentation analysis. alevelchemistry.co.uk

High-resolution mass spectrometry measures the m/z ratio to several decimal places, providing an "exact mass" rather than a nominal mass. bioanalysis-zone.commeasurlabs.com This high accuracy allows for the unambiguous determination of a molecule's elemental formula. nih.govlibretexts.org For this compound, the molecular formula is C₇H₅ClN₂O₄.

Molecular Formula: C₇H₅ClN₂O₄

Calculated Exact Mass: 215.9914 Da

An HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ or [M-H]⁻ extremely close to this calculated value, confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. unito.itresearchgate.net This provides detailed insight into the molecule's structure and connectivity. nih.govnih.gov

The fragmentation of protonated this compound would likely proceed through several key pathways initiated by the loss of small, stable neutral molecules. wikipedia.org

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for benzoic acids. researchgate.net

Loss of Water: The presence of an ortho-amino group relative to the carboxylic acid can facilitate the loss of H₂O (18 Da) via a neighboring group participation or "ortho effect." nih.govnih.gov

Loss of Nitro Group Fragments: Fragmentation can occur via the loss of NO (30 Da) or NO₂ (46 Da). nih.gov

Loss of HCl: Elimination of hydrogen chloride (36 Da) is also a possible pathway for chlorinated aromatic compounds. nih.gov

These primary fragmentations would be followed by subsequent losses and ring cleavages, generating a unique fragmentation pattern that serves as a structural fingerprint for the molecule.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

The crystal structure of 2-Amino-3-chloro-5-nitrobenzamide was determined to be in the triclinic space group P-1. nih.gov The analysis reveals a molecule where the amide and nitro functional groups exhibit distinct orientations relative to the benzene ring. nih.gov The precise crystallographic parameters obtained from the diffraction experiment are fundamental for subsequent analysis of the crystal packing, intermolecular forces, and solid-state conformation. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₆ClN₃O₃ |

| Formula Weight (Mᵣ) | 215.60 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.891 (9) |

| b (Å) | 6.363 (13) |

| c (Å) | 14.61 (3) |

| α (°) | 83.54 (11) |

| β (°) | 82.37 (11) |

| γ (°) | 73.64 (9) |

| Volume (V) (ų) | 431.1 (15) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| Absorption Coefficient (μ) (mm⁻¹) | 0.43 |

Crystal Packing and Intermolecular Interactions

The supramolecular architecture of crystalline solids is dictated by a network of intermolecular interactions. In the crystal structure of 2-Amino-3-chloro-5-nitrobenzamide, hydrogen bonding plays a pivotal role in the molecular assembly. nih.gov

The molecule features both intramolecular and intermolecular hydrogen bonds. Intramolecularly, the amine hydrogen atoms form bonds with the carbonyl oxygen and the chloride substituent. nih.gov Intermolecularly, a complex hydrogen bonding scheme links the molecules into layers. The amine hydrogens also interact with a nitro-oxygen of the same molecule, forming a six-membered {···HNH···ONO}₂ synthon. nih.gov Furthermore, pairs of amide groups associate through a common eight-membered centrosymmetric {···HNCO}₂ synthon. nih.gov The second amide hydrogen atom forms a hydrogen bond with a nitro-oxygen atom of another molecule. nih.gov

This network of N—H⋯O hydrogen bonds results in the formation of molecular layers that propagate in the ab plane. nih.gov These layers then stack along the c-axis, with no specific intermolecular interactions noted between them. nih.gov Such layered packing is a common motif in substituted aromatic compounds, driven by the directional nature of hydrogen bonds and the desire for efficient space-filling.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is often influenced by the forces of crystal packing. For 2-Amino-3-chloro-5-nitrobenzamide, single-crystal X-ray analysis reveals significant conformational details, particularly regarding the orientation of the substituent groups relative to the benzene ring. nih.gov

The amide group is substantially twisted out of the plane of the benzene ring. nih.gov This is quantified by the C2—C1—C7—O1 torsion angle of 34.2 (5)°. nih.gov In contrast, the nitro group is nearly coplanar with the aromatic ring, as indicated by the O3—N3—C5—C6 torsion angle of 4.0 (5)°. nih.gov This difference in planarity suggests that the rotational barrier for the amide group is more susceptible to steric or electronic influences from neighboring molecules in the crystal lattice compared to the nitro group. The near-coplanarity of the nitro group facilitates delocalization of pi-electrons between the ring and the nitro substituent, a common feature in nitroaromatic compounds.

| Atoms | Angle (°) |

|---|---|

| C2—C1—C7—O1 (Amide Group) | 34.2 (5) |

| O3—N3—C5—C6 (Nitro Group) | 4.0 (5) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its chromophores—the parts of the molecule responsible for its color, typically involving conjugated π-systems and functional groups with non-bonding electrons.

For compounds like this compound, the aromatic ring substituted with amino, chloro, and nitro groups constitutes a complex chromophore system. The UV-Vis spectrum of the related compound 2-amino-3-chlorobenzoic acid, isolated from Streptomyces sp. ERI-15, shows distinct absorbance peaks at 220 nm, 270 nm, and 361 nm. mdpi.com These absorption maxima suggest the presence of conjugated systems and are indicative of π-π* or n-π* electronic transitions within the molecule. mdpi.com The presence of the nitro group in the target compound would be expected to further influence the absorption spectrum, likely causing a bathochromic (red) shift of the absorption maxima due to its strong electron-withdrawing nature and extension of the conjugated system.

| Absorption Maximum (λmax) |

|---|

| 220 nm |

| 270 nm |

| 361 nm |

Computational and Theoretical Investigations of 2 Amino 6 Chloro 3 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net From these calculations, crucial properties like the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. materialsciencejournal.org

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For 2-Amino-6-chloro-3-nitrobenzoic acid, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, as well as the nitrogen of the amino group, highlighting these as sites for potential electrophilic attack or hydrogen bonding interactions. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the amino and carboxyl groups.

Table 1: Representative Frontier Orbital Energies for a Structurally Related Compound (p-Nitroaniline) Calculated by DFT

| Molecular Orbital | Energy (eV) |

| HOMO | -6.6995 |

| LUMO | -2.8088 |

| Energy Gap (ΔE) | 3.8907 |

This data for p-nitroaniline is illustrative and was calculated at the B3LYP/6-311G(d,p) level of theory. thaiscience.info The actual values for this compound would differ due to the presence of the chloro and carboxylic acid groups.

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods are often used for high-accuracy calculations of molecular geometries and energies. Energy minimization, a key component of these calculations, seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its ground-state conformation.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with solvent molecules. nih.gov

For this compound, an MD simulation in a solvent like water would reveal its conformational flexibility in a more realistic environment. diva-portal.org The simulation would show how the molecule rotates and vibrates, and how it interacts with surrounding water molecules through hydrogen bonding. The carboxylic acid and amino groups would be expected to form strong hydrogen bonds with water, influencing the molecule's solubility and its preferred conformations in solution. diva-portal.org These simulations can provide insights into how the solvent affects the intramolecular hydrogen bonding between the amino and nitro or carboxylic acid groups.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data for structure verification. DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trnih.gov

For this compound, DFT calculations could predict the characteristic vibrational modes associated with its functional groups: the N-H stretches of the amino group, the C=O and O-H stretches of the carboxylic acid, the N-O stretches of the nitro group, and the C-Cl stretch. mdpi.comresearchgate.net Similarly, the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule can be calculated, aiding in the interpretation of experimental NMR spectra. dergipark.org.tr Studies on similar compounds, such as 2-amino-3-methylbenzoic acid, have demonstrated good agreement between DFT-predicted and experimentally measured IR and NMR spectra. dergipark.org.tr

Table 2: Illustrative Predicted Vibrational Frequencies for a Related Compound (2-amino-3-methylbenzoic acid)

| Assignment | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3588 |

| N-H symmetric stretch | 3447 |

| N-H asymmetric stretch | 3546 |

| C=O stretch | 1685 |

Data calculated at the DFT/B3LYP/6-311G+(2d,p) level. dergipark.org.tr These values are for a similar molecule and serve as an example of the type of data obtained from such calculations.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry can be used to explore the potential reaction pathways of a molecule and to understand the energetics of these reactions. By calculating the structures and energies of reactants, products, and, most importantly, transition states, a detailed reaction mechanism can be mapped out. nih.gov

For this compound, one could computationally investigate various potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the carboxylic acid and amino groups. For a given reaction, computational methods can identify the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. nih.gov For example, DFT studies on the reactions of nitroalkenes have successfully elucidated the molecular mechanisms and regioselectivity of cycloaddition reactions by locating and analyzing the relevant transition states. nih.gov While specific reaction mechanisms for this compound have not been detailed in the provided search context, the methodology for such investigations is well-established.

Structure-Activity Relationship (SAR) Studies based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode various aspects of the molecules' structures and properties. These descriptors can then be used to build a mathematical model that predicts the activity of new, untested compounds. mdpi.com

For a compound like this compound, a wide range of computational descriptors could be calculated. These fall into several categories:

Electronic descriptors: such as HOMO and LUMO energies, dipole moment, and partial atomic charges, which describe the electronic properties of the molecule. nih.gov

Steric descriptors: which relate to the size and shape of the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP), which describes the molecule's solubility in water versus lipids.

Topological descriptors: which are numerical representations of the molecular structure and connectivity.

QSAR studies on nitroaromatic compounds have shown that descriptors like hydrophobicity and the LUMO energy are often important for predicting their biological activities, such as toxicity. mdpi.comnih.gov Similarly, SAR studies on benzoic acid derivatives have highlighted the importance of electronic effects from substituents on the benzene (B151609) ring for their activity. iomcworld.comresearchgate.net By calculating these descriptors for this compound and related compounds, a QSAR model could be developed to predict its potential biological activities.

Table 3: Common Computational Descriptors Used in SAR Studies

| Descriptor Type | Example Descriptors |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Steric | Molecular Volume, Surface Area |

| Topological | Connectivity Indices, Shape Indices |

Advanced Applications of 2 Amino 6 Chloro 3 Nitrobenzoic Acid in Chemical Sciences

Utilization as a Synthetic Building Block in Complex Organic Synthesis

2-Amino-6-chloro-3-nitrobenzoic acid is a versatile synthetic intermediate, valued for its trifunctional nature, which includes an amino group, a chloro substituent, and a nitro group attached to a benzoic acid core. This unique combination of reactive sites allows for a wide range of chemical transformations, making it a crucial building block in the synthesis of more complex molecules across various sectors of the chemical industry. google.comresearchgate.net

Precursor to Agrochemicals and Specialty Chemicals

The structural motifs present in this compound make it an important precursor in the development of agrochemicals and other fine or specialty chemicals. While specific commercial agrochemical products derived directly from this compound are not extensively detailed in publicly available literature, its classification as a key intermediate suggests its role in the synthesis of herbicides, fungicides, or pesticides. The presence of the nitro and chloro groups can contribute to the biological activity of the final products, a common strategy in the design of agrochemicals.

In the realm of specialty chemicals, this compound serves as a starting material for molecules with niche applications. Its derivatives are investigated for various industrial uses, leveraging the reactivity of its functional groups to build complex molecular architectures.

Intermediate in Dye and Pigment Synthesis

A significant application of this compound is in the synthesis of dyes and pigments. The aromatic amine group is readily diazotized and then coupled with various aromatic compounds to produce a wide array of azo dyes. chemicalbook.com These dyes are known for their vibrant colors and fastness properties, making them suitable for textiles and other coloring applications.

The synthesis of dyes from this intermediate allows for a high degree of molecular diversity. By varying the coupling partner, a broad spectrum of colors and properties can be achieved in the final dye molecule. This versatility has established this compound as a valuable component in the colorant industry.

Below is an interactive data table summarizing the key applications of this compound as a synthetic building block.

| Application Category | Specific Use | Key Reactions Involved |

| Agrochemicals | Precursor to active ingredients | Nucleophilic substitution, Reduction, Amidation |

| Specialty Chemicals | Synthesis of complex organic molecules | Diazotization, Coupling reactions, Functional group interconversion |

| Dyes and Pigments | Intermediate for azo dyes | Diazotization followed by azo coupling |

Role in Material Science and Polymer Chemistry

Monomer for Functional Polymer Synthesis

While the bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, suggests its potential as a monomer for the synthesis of functional polymers like polyamides or polyimides, there is a notable lack of specific research literature detailing its use for this purpose. In principle, the amino and carboxylic acid groups could undergo condensation polymerization. However, no significant studies demonstrating the polymerization of this specific monomer or the properties of the resulting polymers have been reported in publicly accessible scientific databases.

Component in Advanced Functional Materials

The unique electronic properties conferred by the nitro and chloro substituents on the aromatic ring of this compound indicate a potential for its incorporation into advanced functional materials. These could include materials with specific optical, electronic, or thermal properties. However, a thorough review of the current scientific literature does not reveal any specific examples or detailed studies where this compound has been utilized as a component in the fabrication of such advanced materials.

Application as a Chemical Probe or Reporter Molecule

The application of this compound as a chemical probe or reporter molecule has not been documented in the available scientific literature. While some substituted aminobenzoic acids are known to exhibit fluorescent properties that make them suitable for use as molecular probes, there is no evidence to suggest that this compound has been investigated or applied in this context. Its specific photophysical properties, which are crucial for such applications, have not been reported.

Analytical Reagent in Chemical Analysis

Following a comprehensive search of available scientific literature, no specific applications of this compound as an analytical reagent in chemical analysis have been documented. Research findings detailing its use in areas such as chromatography, spectroscopy, or as a titrant or indicator are not present in the consulted sources. Consequently, there are no detailed research findings or data to present in tabular format regarding its function in this capacity.

Future Research Directions and Unexplored Avenues for 2 Amino 6 Chloro 3 Nitrobenzoic Acid

Development of Novel Catalytic Transformations Involving 2-Amino-6-chloro-3-nitrobenzoic acid

The unique substitution pattern of this compound makes it a prime candidate for a variety of novel catalytic transformations. Future research will likely focus on the selective functionalization of its reactive sites—the chloro, amino, nitro, and carboxylic acid groups—to build molecular complexity.

The chloro group is an ideal handle for cross-coupling reactions. While traditional methods for synthesizing related N-arylanthranilic acids often rely on copper or palladium catalysts for C-N coupling, future work could explore more advanced catalytic systems. This includes developing catalysts that offer higher turnover numbers, operate under milder conditions, and exhibit broad substrate scope for coupling with various amines, boronic acids (Suzuki coupling), or organostannanes (Stille coupling). A significant challenge is to achieve selectivity in the presence of the other functional groups, particularly the potentially coordinating amino and carboxyl groups.

Furthermore, the amino group itself can be a site for catalytic C-N bond formation to generate complex tertiary amines or be used as a directing group to facilitate C-H activation at other positions on the aromatic ring. The selective catalytic reduction of the nitro group presents another avenue. Developing catalysts that can selectively reduce the nitro group to an amine without affecting the chloro substituent (hydrodehalogenation) would yield a highly valuable 2,3-diamino-6-chlorobenzoic acid derivative, a precursor for various heterocyclic compounds.

| Research Direction | Proposed Catalytic Methodology | Potential Outcome/Application |

| Selective C-Cl Functionalization | Palladium or Nickel-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Synthesis of novel biaryl compounds, N-aryl derivatives with potential pharmaceutical or material applications. |

| Catalytic Nitro Group Reduction | Chemo-selective heterogeneous or homogeneous catalysis (e.g., using supported metal nanoparticles or molecular complexes). | Access to 2,3-diamino-6-chlorobenzoic acid, a versatile building block for quinoxalines and other heterocycles. |

| Amino Group Derivatization | Directed C-H activation, catalytic amidation/sulfonamidation. | Creation of complex scaffolds with tailored electronic and steric properties for use as ligands or bioactive molecules. |

| Carboxylic Acid Transformation | Catalytic esterification, amidation, or reduction to an alcohol group. | Generation of diverse derivatives with altered solubility and functionality for broader applications. |

Exploration of Bio-Inspired Synthetic Routes for this compound

In the push for greener and more sustainable chemical manufacturing, bio-inspired and biocatalytic routes for synthesizing complex molecules are gaining prominence. Future research could establish enzymatic or microbial pathways for the production of this compound, moving away from traditional synthetic methods that may require harsh conditions or heavy metal catalysts. google.com